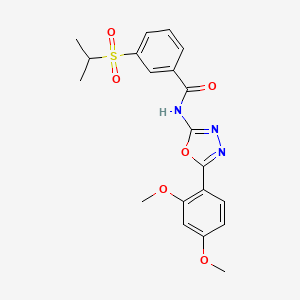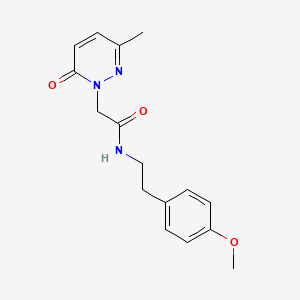
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide, also known as DIO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DIO is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which has been implicated in several diseases, including Alzheimer's disease, bipolar disorder, and cancer. In
Mecanismo De Acción
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a potent inhibitor of GSK-3β, which is a serine/threonine kinase that regulates several cellular processes, including glycogen metabolism, gene expression, and cell survival. GSK-3β is overactive in several diseases, including Alzheimer's disease, bipolar disorder, and cancer. This compound inhibits GSK-3β by binding to the ATP-binding site of the enzyme and preventing its activity.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the inhibition of GSK-3β activity, the reduction of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, the improvement of mood-related behaviors in bipolar disorder, and the inhibition of cancer cell growth. This compound has also been shown to have anti-inflammatory effects in animal models of sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide has several advantages for lab experiments, including its potency and specificity for GSK-3β inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Direcciones Futuras
Several future directions for N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide research include:
1. Further studies on the safety and efficacy of this compound in animal models and humans.
2. Development of this compound analogs with improved potency and selectivity for GSK-3β inhibition.
3. Investigation of the potential of this compound in the treatment of other diseases, such as Parkinson's disease and schizophrenia.
4. Exploration of the mechanism of action of this compound and its effects on other cellular processes.
5. Development of new drug delivery systems for this compound to improve its bioavailability and therapeutic efficacy.
In conclusion, this compound is a promising compound with potential applications in various diseases. Further research is needed to fully understand its mechanism of action and to establish its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide involves the reaction of 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-amine with 3-(isopropylsulfonyl)benzoyl chloride in the presence of triethylamine. The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(isopropylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, GSK-3β has been implicated in the formation of neurofibrillary tangles and the accumulation of beta-amyloid plaques, which are hallmarks of the disease. This compound has been shown to reduce the formation of these pathological features in animal models of Alzheimer's disease.
In bipolar disorder, GSK-3β has been implicated in the regulation of mood and behavior. This compound has been shown to improve mood-related behaviors in animal models of bipolar disorder.
In cancer, GSK-3β has been implicated in the regulation of cell proliferation and survival. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-12(2)30(25,26)15-7-5-6-13(10-15)18(24)21-20-23-22-19(29-20)16-9-8-14(27-3)11-17(16)28-4/h5-12H,1-4H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAFKVLETPLYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2912705.png)



![N-(4-butylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912713.png)
![(Z)-4-(dimethylamino)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2912716.png)


![N-cycloheptyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2912720.png)
![5-Chloro-2-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2912723.png)
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2912724.png)

![1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2912727.png)
